

4-Phenoxybutan-1-amine safety, hazards, and toxicity information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phenoxybutan-1-amine**

Cat. No.: **B092858**

[Get Quote](#)

An In-depth Technical Guide to the Safety, Hazards, and Toxicity of **4-Phenoxybutan-1-amine**

Introduction

4-Phenoxybutan-1-amine (CAS No: 16728-66-8) is a primary amine containing a phenoxy ether functional group.^[1] Its unique structure makes it a valuable intermediate in organic synthesis, particularly within the fields of pharmaceutical and fine chemical development. As with any reactive chemical intermediate, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, toxicity, and safety protocols associated with **4-Phenoxybutan-1-amine**, synthesized from available public data to ensure the highest standards of laboratory safety and scientific integrity.

Chemical and Physical Properties

A foundational element of chemical safety is understanding a substance's physical and chemical identity. This data informs storage conditions, potential reactivity, and appropriate handling procedures.

Property	Value	Source
IUPAC Name	4-phenoxybutan-1-amine	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
CAS Number	16728-66-8	[1]
Canonical SMILES	C1=CC=C(C=C1)OCCCCN	[1]
InChIKey	XUOBVRURUPUPHBUHFFFAOYSA-N	[1]

Note: Detailed experimental physical properties such as boiling point, melting point, and vapor pressure are not readily available in the consulted public literature. In the absence of this data, handling should be based on the known hazards.

Hazard Identification and GHS Classification

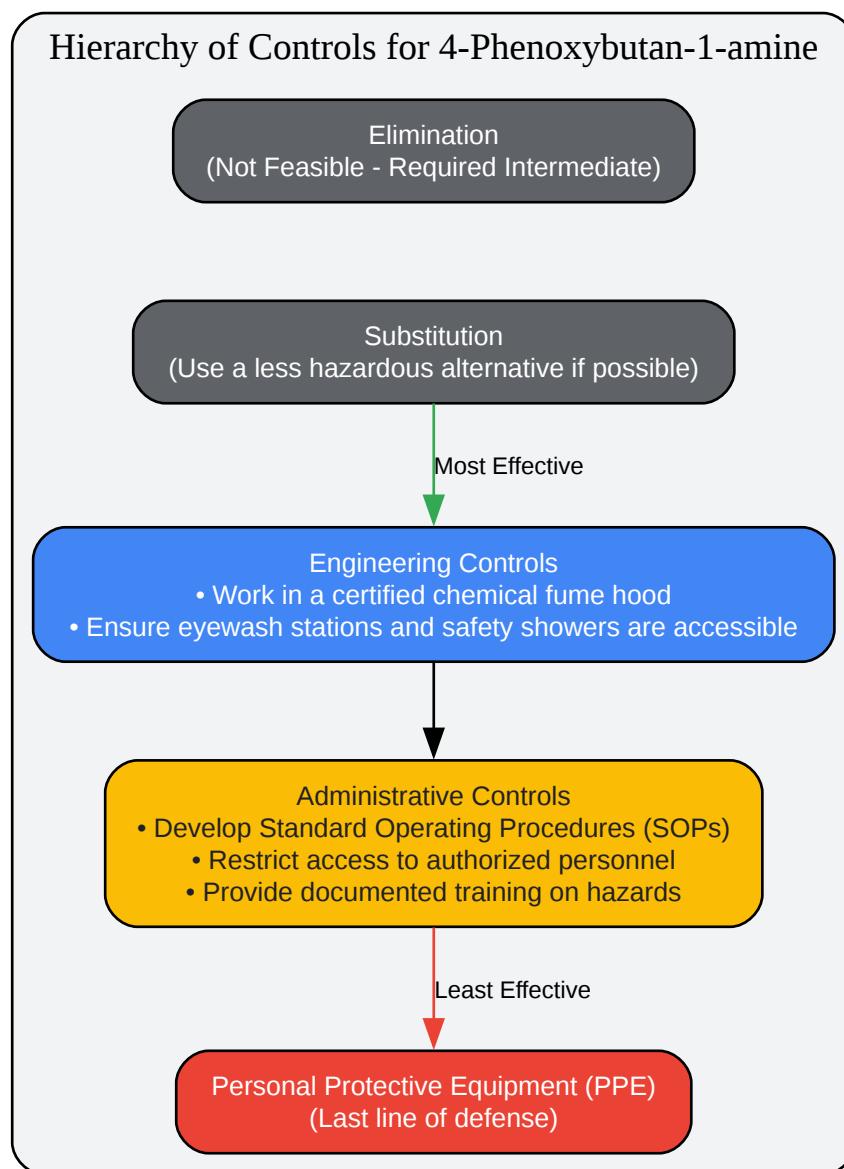
According to data submitted to the European Chemicals Agency (ECHA), **4-Phenoxybutan-1-amine** is classified as a hazardous substance under the Globally Harmonized System (GHS). [\[1\]](#) This classification is the primary driver for all handling, storage, and emergency protocols.

Hazard Class	Category	GHS Code	Statement	Pictogram	Signal Word
Skin Corrosion/Irritation	1B	H314	Causes severe skin burns and eye damage	Corrosive	Danger
Specific Target Organ Toxicity (Single Exposure)	3	H335	May cause respiratory irritation	Irritant	Warning

The dual classification indicates that **4-Phenoxybutan-1-amine** is not only corrosive, capable of causing irreversible damage to skin and eyes upon contact, but also acts as an irritant to the respiratory system if inhaled.[\[1\]](#)

Toxicological Profile

The toxicological profile provides insight into the adverse health effects of a substance. Based on available data, the primary toxicological concerns are acute and target-organ effects.


- Acute Toxicity: While specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for **4-Phenoxybutan-1-amine** are not available in the reviewed literature, the GHS classification H314 (Causes severe skin burns and eye damage) implies a significant acute hazard upon dermal or ocular contact.[\[1\]](#) Corrosive materials can cause tissue destruction, and absorption through the skin may lead to systemic effects.[\[2\]](#)
- Skin Corrosion/Irritation: Classified as Skin Corrosion Category 1B, the substance is expected to cause irreversible damage to the skin after an exposure of up to one hour.[\[1\]](#)[\[3\]](#)
- Serious Eye Damage/Irritation: The H314 classification also signifies a profound risk of serious, permanent eye damage upon contact.[\[1\]](#)
- Respiratory Irritation: The H335 classification indicates that inhalation of vapors or aerosols may lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath.[\[1\]](#)[\[2\]](#)
- Chronic Toxicity, Carcinogenicity, and Mutagenicity: There is no available data in the consulted sources regarding the long-term toxicological effects of **4-Phenoxybutan-1-amine**, including its potential for carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of data, the substance should be handled as a chemical with unknown long-term effects, and exposure should be minimized.

Safe Handling, Storage, and Exposure Controls

Given its hazardous nature, strict protocols must be followed to minimize exposure and ensure a safe laboratory environment. These protocols are derived directly from the GHS classifications and associated precautionary statements.[\[1\]](#)

Hierarchy of Controls

The most effective method for mitigating risk is to follow the hierarchy of controls. This framework prioritizes engineering and administrative controls over a sole reliance on personal protective equipment (PPE).

[Click to download full resolution via product page](#)

Figure 1: Hierarchy of controls for managing chemical risks.

Recommended Personal Protective Equipment (PPE)

When handling **4-Phenoxybutan-1-amine**, the following PPE is mandatory:

- Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
- Skin Protection:
 - Gloves: Wear chemically resistant, impermeable gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.
 - Clothing: A flame-retardant lab coat is required. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[2]
- Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation.[5] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[4]

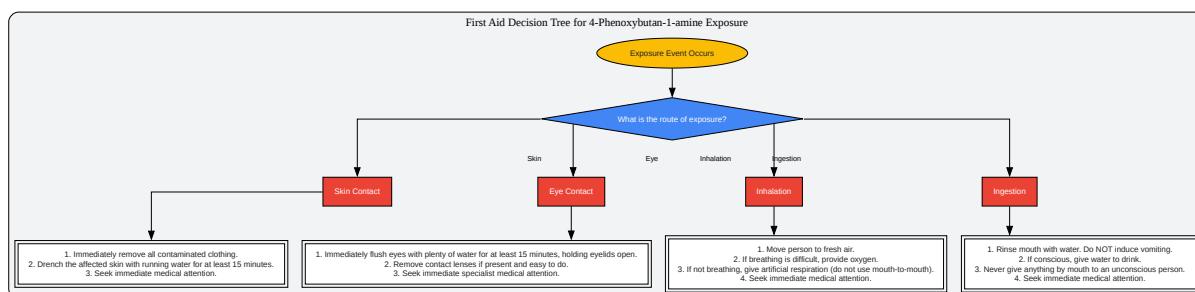
Handling and Storage Protocol

Handling:

- Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
- Aliquotting: Use non-sparking tools for transfers.[6] Avoid generating aerosols or mists.
- Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
- The storage location should be a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[7][8]


- Store locked up and ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6][7]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the substance.

First Aid Measures

The following decision tree outlines the immediate steps to take in the event of an exposure.

[Click to download full resolution via product page](#)

Figure 2: First aid response workflow for exposure incidents.

Accidental Release Measures

- Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a suitable, labeled container for disposal.
- Large Spills: Evacuate the area immediately. Remove all sources of ignition.[\[8\]](#) Ventilate the area. Contain the spill if possible without risk. Do not let the chemical enter drains.[\[6\]](#) Professional hazardous material response may be required.

Fire Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[\[6\]](#) A water spray can be used to cool fire-exposed containers, but a solid stream may spread the fire.[\[9\]](#)
- Specific Hazards: In combustion, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NO_x) may be emitted.[\[2\]](#)
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

- Reactivity: No specific reactivity data is available. However, as a primary amine, it may react exothermically with acids.
- Chemical Stability: The substance is expected to be stable under recommended storage conditions.[\[7\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[\[7\]](#)
- Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic gases including carbon monoxide, carbon dioxide, and nitrogen oxides.[\[2\]](#)

Conclusion

4-Phenoxybutan-1-amine is a hazardous chemical classified as corrosive to skin and eyes and an irritant to the respiratory system. While comprehensive toxicological data is limited, the

known hazards demand strict adherence to safety protocols. All handling must be performed within a chemical fume hood with appropriate PPE. Researchers and laboratory managers must ensure that all personnel are trained on these hazards and that emergency equipment is readily accessible. By integrating the principles of chemical safety and the specific guidance outlined in this document, the risks associated with the use of **4-Phenoxybutan-1-amine** can be effectively managed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenoxybutan-1-amine | C10H15NO | CID 116240 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. tri-iso.com [tri-iso.com]
- To cite this document: BenchChem. [4-Phenoxybutan-1-amine safety, hazards, and toxicity information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092858#4-phenoxybutan-1-amine-safety-hazards-and-toxicity-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com